Penilloaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

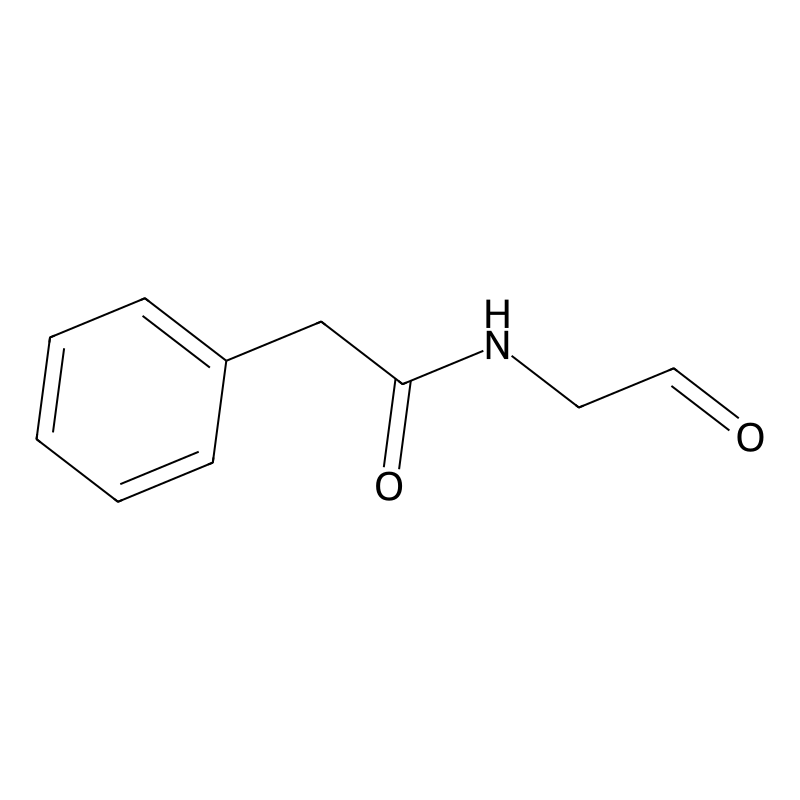

Penilloaldehyde, with the chemical formula C₁₀H₁₁NO₂, is a compound that belongs to the class of penicillins, specifically as a derivative of penicillin. It features a structure characterized by a benzyl group attached to an aldehyde functional group and is recognized as an impurity in penicillin formulations. This compound plays a notable role in the biochemical pathways associated with penicillin metabolism and has implications in allergic reactions related to penicillin use .

- Oxidation: Penilloaldehyde can be oxidized to form penilloic acid, which is significant in understanding its metabolic pathways.

- Reduction: It can undergo reduction to yield alcohol derivatives, which may be relevant in synthetic chemistry applications.

- Condensation Reactions: The aldehyde group can react with nucleophiles, such as amines, leading to the formation of imines or other condensation products.

These reactions underscore its versatility in organic synthesis and its relevance in biochemical studies related to penicillin .

Penilloaldehyde exhibits biological activity primarily through its role as a metabolite of penicillin. It has been implicated in non-IgE mediated hypersensitivity reactions associated with penicillin. Studies show that penilloaldehyde can interact with proteins, forming hapten-biomolecule conjugates that may trigger allergic responses. The compound's interaction with immune pathways highlights its significance in pharmacological research related to antibiotic-induced hypersensitivity .

Several methods can be employed for the synthesis of penilloaldehyde:

- From Penicillin: Penilloaldehyde can be derived from the degradation of penicillin through hydrolysis or other metabolic processes.

- Chemical Synthesis: Synthetic routes may involve the reaction of appropriate benzyl derivatives with aldehydes or through multi-step organic synthesis techniques focusing on constructing the penicillanic structure.

These methods are crucial for obtaining pure samples for research and application purposes .

Penilloaldehyde has several applications:

- Pharmaceutical Research: It is used in studies investigating penicillin allergies and hypersensitivity mechanisms.

- Synthetic Chemistry: The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules.

- Electrocatalysis: Research indicates potential applications in electrocatalytic hydrogenation processes, which are essential for converting biomass into valuable chemicals.

Interaction studies have shown that penilloaldehyde can bind to various proteins involved in immune responses. Notably, it forms hydrogen bonds with specific amino acids, enhancing its ability to induce hypersensitivity reactions. These interactions are crucial for understanding how this compound contributes to allergic responses associated with penicillin .

Penilloaldehyde shares structural and functional similarities with several other compounds derived from penicillin. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Penicilloic Acid | Contains carboxylic acid group | Major metabolite linked to allergies |

| Penicillenic Acid | Contains a double bond in the β-lactam ring | Important for understanding antibiotic resistance |

| Benzylpenicillamine | Contains a thiol group | Known for its role in drug interactions and detoxification |

| Penamaldic Acid | Similar core structure but different functional groups | Involved in various biochemical pathways |

Penilloaldehyde's uniqueness lies in its specific aldehyde functional group and its role as an impurity that influences allergic reactions, distinguishing it from other metabolites that may not have the same immunological implications .

Overview of β-Lactam Antibiotic Structure and Degradation

The β-lactam antibiotics, typified by penicillins, are characterized by a four-membered β-lactam ring fused to a thiazolidine ring, with various side chains conferring distinct pharmacological properties. The degradation of these compounds, whether by microbial enzymes or non-enzymatic processes, leads to a cascade of chemical transformations, ultimately producing a range of metabolites, including penilloaldehyde. The metabolic breakdown of penicillins is initiated by the hydrolytic cleavage of the β-lactam ring, a reaction catalyzed by β-lactamase enzymes. This hydrolysis yields penicilloic acids, which serve as key intermediates in further degradation pathways.

Enzymatic Steps Leading to Penilloaldehyde Formation

The enzymatic conversion of penicillin to penilloaldehyde involves several distinct steps. Initially, β-lactamase-mediated hydrolysis of the β-lactam ring generates penicilloic acid. This compound can undergo decarboxylation, typically facilitated by decarboxylase enzymes or under mildly basic conditions, to yield penilloic acid. The subsequent oxidative deamination or dehydrogenation of penilloic acid, catalyzed by specific oxidoreductases, results in the formation of penilloaldehyde. This sequence is summarized in Table 1.

| Step | Substrate | Enzyme/Class | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Penicillin | β-lactamase | Penicilloic acid | β-lactam hydrolysis |

| 2 | Penicilloic acid | Decarboxylase/Spont. | Penilloic acid | Decarboxylation |

| 3 | Penilloic acid | Oxidoreductase | Penilloaldehyde | Oxidative deamination |

Table 1. Enzymatic steps in the degradation of penicillin to penilloaldehyde.

The formation of penilloaldehyde is thus a multi-step process, with each enzymatic transformation contributing to the efficient breakdown of the parent antibiotic molecule. Notably, the decarboxylation of penicilloic acid to penilloic acid has been shown to proceed with epimerization at the C-5 position, a phenomenon detectable by high-field nuclear magnetic resonance spectroscopy. This stereochemical transformation may influence the subsequent enzymatic activity and the overall yield of penilloaldehyde.

Structural and Chemical Features of Penilloaldehyde

Penilloaldehyde possesses the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol. Its structure is defined by a phenylacetyl moiety linked to an aminoacetaldehyde group, representing the loss of the thiolamino acid penicillamine and carbon dioxide from the penicillin core. This transformation results in a compound functionally related to both acetaldehyde and phenylacetic acid. The physicochemical properties of penilloaldehyde are summarized in Table 2.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Exact Mass | 177.079 Da |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| XLogP3-AA | 0.7 |

Table 2. Physicochemical properties of penilloaldehyde.

The presence of an aldehyde functional group imparts significant reactivity, enabling penilloaldehyde to participate in further metabolic transformations or to form adducts with biomolecules, a feature of relevance in the context of penicillin-induced hypersensitivity.

Microbial Enzymes and Environmental Implications

Microorganisms capable of degrading penicillins express a suite of enzymes, including β-lactamases, decarboxylases, and oxidoreductases, which collectively mediate the transformation of penicillin to penilloaldehyde. The efficiency and specificity of these enzymes can vary among microbial species, influencing the abundance and persistence of penilloaldehyde in environmental and clinical contexts. The enzymatic degradation of penicillins and the formation of penilloaldehyde are of particular interest in the study of antibiotic resistance, environmental contamination, and the fate of pharmaceutical residues in natural ecosystems.

Mechanisms of Non-Immunoglobulin E Mediated Vascular Permeability

Non-immunoglobulin E mediated drug-induced hypersensitivity reactions encompass the activation of effector cells through both mast cell-dependent and mast cell-independent pathways, along with the initiation of inflammatory cascades through immunogenic and nonimmunogenic mechanisms [43]. These reactions involve inflammatory mediators beyond histamine, including platelet-activating factor, which activates multiple cell types including smooth muscle, endothelium, and mast cells [43].

Penilloaldehyde has been implicated in non-immunoglobulin E mediated hypersensitivity reactions through its role as a metabolite of penicillin . Studies demonstrate that this compound can interact with proteins, forming hapten-biomolecule conjugates that may trigger allergic responses independent of classical immunoglobulin E pathways . The compound's interaction with immune pathways highlights its significance in pharmacological research related to antibiotic-induced hypersensitivity .

Endothelial Barrier Disruption Mechanisms

The disruption of endothelial barrier function represents a critical mechanism in drug-induced vascular hyperpermeability [29] [32]. Endothelial paracellular hyperpermeability involves phosphorylation and disruption of adherens junction components, leading to increased vascular permeability through intercellular gap formation [29]. The molecular mechanisms underlying inflammation-induced endothelial hyperpermeability involve multiple signaling pathways that regulate endothelial cell contractility and junction integrity [29].

Drug-induced vascular hyperpermeability can occur through direct effects on endothelial cells, causing junction opening and vascular endothelial cadherin internalization or redistribution [32]. These processes lead to focal gaps between endothelial cells, with plasma leakage typically being greatest from postcapillary venules [32]. The endothelial barrier opening can be triggered by various mediators that promote separation of endothelial tight junctions and adherens junctions [32].

Cellular Mechanisms in Non-Immunoglobulin E Reactions

Non-immunoglobulin E mediated reactions primarily involve cellular mechanisms distinct from classical allergic pathways [44] [46]. These reactions are characterized by delayed-type hypersensitivity mechanisms that mainly involve T lymphocyte recognition of drug antigens and cell activation [46]. The clinical presentations range from mild reactions such as maculopapular exanthema to severe cutaneous adverse reactions [46].

The delayed-type hypersensitivity reaction, classified as a type four reaction according to Gell and Coombs classification, involves T cell-antigen recognition accompanied by activation of other leukocytes [46]. These reactions are sub-grouped into types four a, four b, four c, and four d based on the types of predominantly involved T cells and their downstream mediators [46].

Table 1: Non-Immunoglobulin E Mediated Reaction Classifications

| Reaction Type | Primary Cells | Key Mediators | Clinical Manifestations |

|---|---|---|---|

| Type IVa | T helper 1 cells | Interferon gamma, Tumor necrosis factor beta | Maculopapular exanthema, Fixed drug eruption |

| Type IVb | T helper 2 cells | Interleukin 4, Interleukin 13, Interleukin 5 | Drug reaction with eosinophilia and systemic symptoms |

| Type IVc | Cytotoxic T lymphocytes | Granulysin, Granzymes, Perforin | Stevens-Johnson syndrome, Toxic epidermal necrolysis |

| Type IVd | Interleukin 8 producing T helper cells | Chemokine C-X-C motif ligand 8, Granulocyte-macrophage colony-stimulating factor | Acute generalized exanthematous pustulosis |

Arachidonic Acid Metabolite Dysregulation Following Penilloaldehyde Exposure

Arachidonic Acid Cascade Activation

Arachidonic acid metabolism represents a crucial pathway in inflammatory responses and vascular permeability regulation [35] [36]. The twenty-carbon unsaturated fatty acid is normally bound in cell membrane phospholipids, and its release occurs when cell membranes are stimulated by inflammatory stimuli through phospholipase A2 and phospholipase C system catalysis [12]. Released arachidonic acid undergoes oxidation into different metabolites through cyclooxygenase and lipoxygenase pathways [12] [36].

Research demonstrates that penilloaldehyde exposure can trigger significant alterations in arachidonic acid metabolism [24]. Studies using mouse models revealed that penilloic acid, a related penicillin metabolite, induces significantly increased arachidonic acid levels and cascade metabolites in lung tissues following administration [24]. These findings suggest that penicillin-derived aldehydes, including penilloaldehyde, may similarly affect arachidonic acid metabolic pathways [24].

Cyclooxygenase Pathway Dysregulation

The cyclooxygenase pathway converts arachidonic acid to prostaglandin G2, which is subsequently degraded by prostaglandin peroxidase to prostaglandin H2 while releasing oxygen free radicals [12]. These unstable intermediates are metabolized into various prostaglandins and thromboxane in different cellular systems [12]. Prostaglandin E2 and prostacyclin serve as potent vasodilators, while prostaglandins contribute to inflammation by increasing vascular permeability [35].

Following drug-induced hypersensitivity reactions, cyclooxygenase-dependent production of prostaglandin E2 from arachidonic acid facilitates inflammatory cell recruitment through vasodilation [40]. The enzyme cyclooxygenase-2 is particularly important as it is inducible and upregulated during inflammation, converting arachidonic acid preferentially to prostacyclin and prostaglandin E2 [36] [38].

Lipoxygenase Pathway Alterations

The lipoxygenase pathway represents another major route for arachidonic acid metabolism, producing leukotrienes and other bioactive metabolites [35] [36]. Five-lipoxygenase catalyzes the oxidation of arachidonic acid to five-hydroperoxyeicosatetraenoic acid, which converts to various leukotrienes including leukotriene B4, leukotriene C4, leukotriene D4, and leukotriene E4 [14] [35].

Leukotriene D4 causes cellular adhesion, chemotaxis of neutrophils, and degranulation, while leukotrienes C4, D4, and E4 contribute to inflammation by increasing vascular permeability [35]. These mediators play crucial roles in allergic bronchoconstriction and inflammatory responses [35]. Research indicates that both cyclooxygenase-2 and five-lipoxygenase inhibitors can reduce vascular leakage in drug-induced reactions, suggesting the importance of these pathways in hypersensitivity responses [24].

Table 2: Arachidonic Acid Metabolites and Their Functions

| Metabolite | Pathway | Primary Function | Vascular Effects |

|---|---|---|---|

| Prostaglandin E2 | Cyclooxygenase | Vasodilation, Inflammatory cell recruitment | Increased permeability |

| Prostaglandin D2 | Cyclooxygenase | Bronchoconstriction, Platelet aggregation | Vascular constriction |

| Leukotriene B4 | 5-Lipoxygenase | Neutrophil chemotaxis, Inflammatory cell infiltration | Endothelial activation |

| Leukotriene C4 | 5-Lipoxygenase | Smooth muscle contraction, Mucus secretion | Increased permeability |

| Leukotriene D4 | 5-Lipoxygenase | Bronchoconstriction, Vascular permeability | Cellular adhesion |

| Thromboxane A2 | Cyclooxygenase | Platelet aggregation, Vasoconstriction | Reduced blood flow |

Molecular Crosstalk Between Penilloaldehyde and RhoA/ROCK Signaling Networks

RhoA/ROCK Signaling Pathway Components

The Ras homolog gene family member A and its downstream effector Rho-associated protein kinase play critical roles in multiple cellular processes, with abnormal activation involved in various disease states [16]. The Rho-associated protein kinase belongs to the serine/threonine kinase family and includes two isoforms: Rho-associated protein kinase 1, mainly expressed in non-neural tissues, and Rho-associated protein kinase 2, primarily expressed in the central nervous system [16] [20].

The structural composition of Rho-associated protein kinase proteins includes a catalytic kinase domain at the amino-terminal region, followed by an alpha-helical coiled-coil region containing the Rho-binding domain and a cysteine-rich domain at the carboxyl-terminal region [16]. Upon interaction of the Rho-binding domain with guanosine triphosphate-loaded RhoA, the association between the carboxyl-terminus and amino-terminal kinase domain is disrupted, leading to Rho-associated protein kinase activation [16].

Vascular Permeability Regulation Through RhoA/ROCK

Research demonstrates that RhoA mediates drug-induced vascular leakage through rapid formation of focal adherens junctions, disrupting the endothelial barrier [21]. The small guanosine triphosphatase RhoA acts on histamine receptor 1 coupled to guanine nucleotide-binding protein alpha q receptors, and interfering with RhoA and Rho-associated protein kinase function abolishes endothelial permeability [21]. Endothelial-specific RhoA gene deletion prevents vascular leakage, and Rho-associated protein kinase inhibitors protect from systemic hypersensitivity reactions [21].

The importance of increased RhoA activity in endothelial barrier dysfunction is supported by studies showing that RhoA and Rho-associated protein kinase mediate endothelial hyperpermeability in response to various stimuli including histamine, thrombin, vascular endothelial growth factor, neutrophils, and mechanical stimuli [29]. Upon activation, RhoA inhibits myosin-associated protein phosphatase by phosphorylating its inhibitory myosin phosphatase targeting subunit via Rho-associated protein kinase [29].

Penilloaldehyde Interactions with RhoA/ROCK Networks

Studies investigating penicillin-related metabolites reveal significant activation of RhoA/Rho-associated protein kinase signaling pathways following exposure to penicillin-derived compounds [24]. Research using penilloic acid, a structurally related penicillin metabolite, demonstrated upregulation of phosphorylated myosin light chain expression, indicating RhoA/Rho-associated protein kinase pathway activation [24]. This phosphorylation induces actin cytoskeleton reorganization and leads to increased vascular permeability [24].

The molecular crosstalk between arachidonic acid metabolites and RhoA/Rho-associated protein kinase signaling represents a critical mechanism in drug-induced hypersensitivity reactions [24]. Arachidonic acid metabolites such as prostaglandin D2 and prostaglandin F2 alpha provide extracellular signals that contribute to RhoA/Rho-associated protein kinase signaling pathway activation [24]. This crosstalk mechanism suggests that penilloaldehyde may similarly influence RhoA/Rho-associated protein kinase networks through modulation of arachidonic acid metabolism [24].

Table 3: RhoA/ROCK Signaling Components and Functions

| Component | Location | Primary Function | Downstream Effects |

|---|---|---|---|

| RhoA | Cytoplasm/Membrane | Guanosine triphosphatase activity | Cytoskeletal reorganization |

| Rho-associated protein kinase 1 | Non-neural tissues | Serine/threonine phosphorylation | Myosin light chain activation |

| Rho-associated protein kinase 2 | Central nervous system | Kinase activity regulation | Stress fiber formation |

| Myosin light chain | Contractile apparatus | Smooth muscle contraction | Endothelial gap formation |

| Myosin phosphatase targeting subunit | Contractile regulatory complex | Phosphatase inhibition | Sustained contraction |

| Focal adhesion kinase | Cell-matrix junctions | Adhesion complex regulation | Junction stability |

Therapeutic Implications of RhoA/ROCK Modulation

The therapeutic potential of targeting RhoA/Rho-associated protein kinase signaling in drug-induced hypersensitivity reactions has been demonstrated through various experimental approaches [18] [21]. Studies show that Rho-associated protein kinase inhibitors significantly reduce inflammatory pain and cytokine release in lipopolysaccharide-induced models [17]. The inhibition of this pathway prevents tumor necrosis factor alpha and interleukin 1 beta release, suggesting its critical role in inflammatory mediator regulation [17].